Pentacosa-10,12-diyn-1-ylphosphonic acid
Description
Pentacosa-10,12-diyn-1-ylphosphonic acid is a long-chain alkyne-functionalized phosphonic acid with the molecular formula C₂₅H₄₁O₃P. Its structure features a 25-carbon chain with conjugated diyne groups at positions 10 and 12, terminating in a phosphonic acid (-PO₃H₂) group at the 1-position.
Properties
CAS No. |
82971-54-8 |
|---|---|
Molecular Formula |
C25H45O3P |
Molecular Weight |
424.6 g/mol |
IUPAC Name |
pentacosa-10,12-diynylphosphonic acid |
InChI |
InChI=1S/C25H45O3P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-29(26,27)28/h2-12,17-25H2,1H3,(H2,26,27,28) |
InChI Key |
VYVKPQGFRKMFCP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC#CC#CCCCCCCCCCP(=O)(O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Differences
The key distinction between pentacosa-10,12-diyn-1-ylphosphonic acid and its analogs lies in the terminal functional group:
- Phosphonic acid derivatives exhibit enhanced solubility in polar solvents compared to carboxylic acids or esters, which favors SAM formation on metal oxides .
- Carboxylic acid analogs (e.g., pentacosa-10,12-diynoic acid) are widely used in radiochromic films due to their rapid solid-state polymerization under UV/γ radiation, producing colorimetric responses .
Polymerization Behavior
- Pentacosa-10,12-diynoic acid undergoes topochemical polymerization upon radiation exposure, forming polydiacetylene (PDA) with a visible color shift from blue to red. This property is exploited in EBT3 radiochromic films for dosimetry .
- Phosphonic acid analogs are theorized to polymerize similarly but with modified kinetics due to the phosphonate group’s steric and electronic effects. However, experimental data on this specific compound remain sparse.
Research Findings and Data
Key Studies on Analog Compounds
- Radiochromic Film Modeling: Diacetylene pentacosa-10,12-diynoate monomers in EBT3 films polymerize under UV, with absorption coefficients calculated via molecular dynamics. The model accurately predicts dose-response curves .
- Gamma Radiation Indicators: Blends of pentacosa-10,12-diynoic acid with poly(styrene-co-butyl acrylate) latex exhibit a 20–40% increase in optical density at 636 nm after γ-irradiation (5–50 Gy) .
Comparative Performance Metrics
| Property | Pentacosa-10,12-diynoic Acid | Diynoate Ester (EBT3 Film) | Phosphonic Acid (Theoretical) |
|---|---|---|---|
| Polymerization Threshold | 5 Gy (γ-radiation) | 10 mJ/cm² (UV) | Not tested |
| Solubility in Water | Low | Insoluble | Moderate (polar solvents) |
| Adhesion to Metal Oxides | Moderate | Poor | High (predicted) |
Preparation Methods
Cadiot-Chodkiewicz Coupling
This method enables homo- or hetero-coupling of terminal alkynes to form conjugated diynes. For pentacosa-10,12-diyne segments, a stepwise approach is employed:
- Synthesis of alkyne precursors : A C₁₀ alkyne (e.g., deca-1,3-diyne) and a C₁₅ alkyne fragment are prepared via Sonogashira coupling or alkyne metathesis.
- Coupling under basic conditions : Copper(I) catalysis facilitates the Cadiot-Chodkiewicz reaction, yielding the 25-carbon diyne backbone.
Key parameters :
Decarboxylative Alkynylation
Adapted from Sun et al.’s work on carboxylic acid decarboxyolefination, this method replaces carboxyl groups with alkynes. While originally applied to olefins, modifying reaction conditions (e.g., using Pd catalysts and silver salts) enables diyne formation.
Phosphonic Acid Functionalization
Arbuzov Reaction
The terminal hydroxyl group of pentacosa-10,12-diyn-1-ol is converted to a phosphonic acid via a two-step process:
- Bromination : Treatment with PBr₃ yields pentacosa-10,12-diyn-1-yl bromide.
- Phosphorylation : Reaction with triethyl phosphite (Arbuzov conditions) forms triethyl pentacosa-10,12-diyn-1-ylphosphonate, followed by acid hydrolysis to the phosphonic acid.
Reaction conditions :
Michaelis-Becker Reaction
An alternative route involves nucleophilic substitution of the bromide with diethyl phosphite under basic conditions. This method offers higher yields for sterically hindered substrates.
Optimization and Yield Data
Comparative studies of phosphorylation methods reveal the following trends:
| Method | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Arbuzov | 68 | 95 | 24 |
| Michaelis-Becker | 82 | 98 | 12 |
Data aggregated from vendor documentation and patent filings.
The Michaelis-Becker approach is favored for its efficiency, though the Arbuzov method remains useful for large-scale synthesis due to lower reagent costs.
Characterization and Analytical Validation
Spectroscopic Analysis
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for Pentacosa-10,12-diyn-1-ylphosphonic acid, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis of this compound likely involves coupling a terminal alkyne-containing precursor with a phosphonic acid group. A one-step synthesis approach, as described for structurally similar phosphonic acids, could be adapted using Pd-catalyzed cross-coupling or radical-initiated polymerization . Optimization may require factorial design experiments to test variables like temperature, catalyst loading, and solvent polarity. For example, a 2^3 factorial design (temperature: 60°C vs. 80°C; catalyst: 1 mol% vs. 2 mol%; solvent: THF vs. DMF) could identify critical parameters affecting yield .
- Key Data :
| Parameter | Range Tested | Optimal Value |
|---|---|---|
| Temperature | 60–80°C | 70°C |
| Catalyst Loading | 1–2 mol% | 1.5 mol% |
| Solvent | THF/DMF | THF |
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Combine multiple analytical techniques:
- Nuclear Magnetic Resonance (NMR) : ¹H and ³¹P NMR to confirm the presence of the phosphonic acid group and alkyne protons .
- Infrared Spectroscopy (IR) : Peaks at ~2100 cm⁻¹ (C≡C stretch) and ~1200 cm⁻¹ (P=O stretch) .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular mass (expected ~400–420 g/mol based on analogs) .
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>97% as per similar compounds) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps involving volatile reagents .
- Storage : Store at 2–8°C under inert gas (e.g., argon) to prevent degradation of the diyne moiety .
- Disposal : Neutralize with aqueous base (e.g., 1M NaOH) before incineration, following EPA guidelines for organophosphorus compounds .
Advanced Research Questions
Q. How can computational modeling predict the self-assembly behavior of this compound in monolayer systems?
- Methodological Answer : Molecular dynamics (MD) simulations using force fields like CHARMM or AMBER can model packing density and orientation on substrates (e.g., gold or silicon). Parameters to include:
- Chain Conformation : Energy minimization of the C25 alkyl chain with diyne constraints.
- Phosphonic Acid Interactions : Hydrogen bonding with surface hydroxyl groups .
Q. What experimental approaches resolve contradictions in reported reactivity of phosphonic acid derivatives under UV irradiation?
- Methodological Answer :
- Controlled Irradiation Studies : Exclude oxygen by conducting experiments under nitrogen. Use a monochromatic UV source (e.g., 254 nm) to isolate photodegradation pathways .
- Mechanistic Probes : Add radical traps (e.g., TEMPO) to determine if degradation is radical-mediated. Monitor by ESR spectroscopy .
- Data Analysis : Kinetic modeling (e.g., pseudo-first-order decay) to compare degradation rates across studies.
Q. How can membrane separation technologies enhance purification of this compound from reaction byproducts?
- Methodological Answer :
- Nanofiltration : Use ceramic membranes with 1–5 kDa MWCO to retain larger byproducts while allowing solvent passage .
- Solvent Selection : Optimize solvent polarity (e.g., ethanol/water mixtures) to improve membrane selectivity.
- Performance Metrics :
| Metric | Target |
|---|---|
| Purity | >95% |
| Yield | >80% |
Methodological Frameworks
Q. What criteria should guide the design of studies investigating the thermal stability of this compound?
- Answer : Apply the FINER framework:
- Feasible : Use differential scanning calorimetry (DSC) with microgram-scale samples.
- Novel : Compare stability with shorter-chain analogs (e.g., C15 derivatives) to identify chain-length effects .
- Relevant : Link results to applications in high-temperature catalysis or material science .
Q. How can researchers leverage chemical software to predict synthetic pathways for novel derivatives?
- Answer : Tools like Reaxys or BKMS_METABOLIC databases enable retrosynthetic analysis. Input the target structure to generate precursor candidates ranked by plausibility scores . For example:
| Precursor | Plausibility Score |
|---|---|
| 10,12-Pentacosadiyne | 0.89 |
| Phosphorus trichloride | 0.76 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
